N-((2R,3R,4R,5S,6R)-3-((S)-2-Amino-4-methylpentanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-N-octadecyldodecanamide acetate
Description
N-((2R,3R,4R,5S,6R)-3-((S)-2-Amino-4-methylpentanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-N-octadecyldodecanamide acetate is a structurally complex glyco-lipid hybrid. Its core consists of a pyranose ring (tetrahydro-2H-pyran) with hydroxyl, hydroxymethyl, and stereospecific substituents. Key features include:
- Amino acid linkage: An (S)-2-amino-4-methylpentanamido group at the C3 position.
- Lipophilic tail: A branched alkyl chain (N-octadecyldodecanamide), enhancing membrane affinity.
- Counterion: Acetate improves aqueous solubility.
Properties
Molecular Formula |
C44H87N3O8 |
|---|---|
Molecular Weight |
786.2 g/mol |
IUPAC Name |
acetic acid;N-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-4-methylpentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-N-octadecyldodecanamide |
InChI |
InChI=1S/C42H83N3O6.C2H4O2/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-31-45(37(47)30-28-26-24-22-14-12-10-8-6-2)42-38(40(49)39(48)36(33-46)51-42)44-41(50)35(43)32-34(3)4;1-2(3)4/h34-36,38-40,42,46,48-49H,5-33,43H2,1-4H3,(H,44,50);1H3,(H,3,4)/t35-,36+,38+,39+,40+,42+;/m0./s1 |
InChI Key |
NDPQRMXYDTWKNX-MMEGNXGCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)[C@H](CC(C)C)N)C(=O)CCCCCCCCCCC.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C1C(C(C(C(O1)CO)O)O)NC(=O)C(CC(C)C)N)C(=O)CCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Bay-R 1005 is synthesized through a multi-step process involving the coupling of a glucopyranosyl derivative with an octadecyldodecanoylamide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. The final product is obtained as a white lyophilizate, which is then purified and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Bay-R 1005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Bay-R 1005 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .
Scientific Research Applications
Bay-R 1005 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycolipid analogues and their chemical properties.
Mechanism of Action
Bay-R 1005 exerts its effects by acting on the proliferation of B lymphocytes as a second signal, which has no effect until the antigen acts as a first signal. It is capable of activating B lymphocytes without the helper function of T lymphocytes. This mechanism involves the modulation of antibody synthesis and the activation of specific immune pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Pyranose Substituents
Compound 21.1 ():
- Core : Tetrahydro-2H-pyran.
- Substituents : Azidomethyl (C6) and benzyloxy (C2).
- Key Differences: Lacks the aminopentanamido group and long alkyl chain.
- Synthesis : Hydrogenation with Pd/C followed by HPLC purification .
- Application : Intermediate for bioconjugation (e.g., click chemistry).
N-((2R,3R,4R,5S,6R)-2-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide ():
- Core: Same pyranose ring.
- Substituents: Acetamido and amino groups.
- Key Differences: Shorter alkyl chain (C8 vs.
Fluorinated and Triazole-Linked Derivatives ()
Compound 17 :
Biphenyl Pyran Derivatives ()
Compound 48 :
Physicochemical and Functional Comparison
Biological Activity
The compound N-((2R,3R,4R,5S,6R)-3-((S)-2-amino-4-methylpentanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-N-octadecyldodecanamide acetate is a complex molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Amino acids : The presence of amino groups suggests potential interactions with biological systems.
- Hydroxyl groups : These may contribute to solubility and reactivity.
- Long alkyl chains : Such as octadecyldodecanamide, which can influence membrane interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Opioid Receptor Modulation : Similar compounds have been shown to affect opioid receptors. For instance, acetate administration has been linked to increased endogenous opioid levels in the brain . This suggests that the compound may also modulate opioid signaling pathways.
- Nitric Oxide Production : Compounds with similar structures have demonstrated immunomodulatory effects by enhancing nitric oxide (NO) production . This could indicate potential anti-inflammatory properties.
- Cell Membrane Interaction : The long hydrophobic chains may facilitate interactions with cell membranes, potentially altering membrane fluidity and function.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Opioid Receptor Agonism | Increased β-endorphin release | |
| Immunomodulatory Effects | Enhanced NO production | |
| Antileishmanial Activity | In vitro efficacy against Leishmania species |
Case Study 1: Opioid System Engagement
A study involving sodium acetate administration demonstrated significant increases in endogenous opioids in human subjects. Following administration, reductions in binding of a selective MOR radiotracer were observed in various brain regions, indicating enhanced opioid release . This suggests that the compound may similarly influence opioid levels through its structural components.
Case Study 2: Immunomodulatory Effects
Research on glycolipids from Desmodium gangeticum revealed immunomodulatory activities linked to compounds with similar structural motifs. The study found that these compounds could enhance NO production and modulate immune responses effectively . This points to a potential therapeutic role for the compound in inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
